

# Application Notes and Protocols: Ring Expansion and Contraction of Cycloundecanone

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## Compound of Interest

Compound Name: Cycloundecanone

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## Introduction

**Cycloundecanone** is an 11-membered cyclic ketone, a class of molecules known as medium-sized rings (8-11 members). These rings are of significant interest in synthetic chemistry due to their unique conformational properties and their utility as precursors for larger macrocycles or smaller, functionalized rings.<sup>[1]</sup> Ring expansion and ring contraction reactions of **cycloundecanone** provide strategic pathways to access other valuable cyclic ketones, such as cyclododecanone (a key monomer for Nylon-12) and cyclodecanone, which are important intermediates in the synthesis of fragrances, polymers, and potential pharmaceutical scaffolds.<sup>[2][3]</sup>

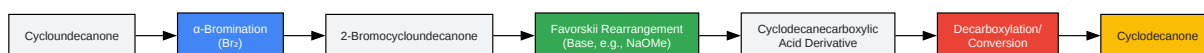
This document provides detailed application notes and experimental protocols for the synthetically crucial ring contraction and expansion of **cycloundecanone**, focusing on the Favorskii and Tiffeneau-Demjanov rearrangements.

## Ring Contraction of Cycloundecanone via Favorskii Rearrangement

Application Note: The Favorskii rearrangement is a robust method for the ring contraction of cyclic  $\alpha$ -halo ketones.<sup>[4][5]</sup> When applied to **cycloundecanone**, it facilitates a transformation to a cyclodecane system. The reaction proceeds by treating an  $\alpha$ -bromo or  $\alpha$ -chloro derivative of

**cycloundecanone** with a base, such as sodium methoxide or hydroxide.[4][6] This reaction is highly efficient and has been reported to produce cyclodecanone from **cycloundecanone** in high yield.[7] The overall process involves halogenation of the starting ketone, followed by the base-induced rearrangement.

Reaction Workflow:



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Caption: Workflow for the synthesis of cyclodecanone from **cycloundecanone**.

## Experimental Protocol: Synthesis of Cyclodecanone

This procedure is adapted from a verified method for the ring contraction of **cycloundecanone**. [7] The process involves the synthesis of methyl 1-cycloundecenecarboxylate followed by its conversion to **cycloundecanone**, which is then used to prepare cyclodecanone. For the purpose of this protocol, we will focus on the direct conversion of **cycloundecanone** to cyclodecanone, which typically involves  $\alpha$ -halogenation followed by rearrangement. An established route prepares cyclodecanone from **cycloundecanone** with a 77% yield using a similar Favorskii-type rearrangement.[7]

### Step A: $\alpha$ -Bromination of **Cycloundecanone**

- Dissolve **cycloundecanone** (1.0 eq) in a suitable solvent such as diethyl ether or methanol.
- Cool the solution to 0-5 °C in an ice bath.
- Slowly add bromine (1.0 eq) dropwise while stirring. Maintain the temperature below 10 °C.
- After the addition is complete, allow the reaction to stir for an additional 1-2 hours at room temperature.
- Quench the reaction with a saturated solution of sodium thiosulfate to remove excess bromine.

- Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude **2-bromocycloundecanone**.

#### Step B: Favorskii Rearrangement to Ethyl Cyclodecanecarboxylate

- Prepare a solution of sodium ethoxide in absolute ethanol by dissolving sodium metal (1.2 eq) in anhydrous ethanol.
- To this solution, add the crude **2-bromocycloundecanone** (1.0 eq) dissolved in a minimal amount of ethanol.
- Heat the reaction mixture to reflux and maintain for 4-6 hours.
- Cool the mixture to room temperature and neutralize with dilute hydrochloric acid.
- Remove the ethanol under reduced pressure.
- Extract the resulting aqueous residue with diethyl ether.
- Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the crude ester by vacuum distillation to obtain ethyl cyclodecanecarboxylate.

#### Step C: Hydrolysis and Decarboxylation to Cyclodecanone

- Saponify the ethyl cyclodecanecarboxylate by refluxing with an excess of aqueous sodium hydroxide (e.g., 20% solution) for 2-4 hours until the ester is fully hydrolyzed.
- Cool the reaction mixture and acidify carefully with concentrated hydrochloric acid.
- Heat the acidified mixture to induce decarboxylation, often signaled by the evolution of CO<sub>2</sub>.
- Extract the final product, cyclodecanone, with diethyl ether, wash, dry, and purify by vacuum distillation.

## Data Presentation

Compound	Molecular Formula	Molecular Weight (g/mol)	Yield (%)	Boiling Point (°C/Torr)	Spectroscopic Data
Cycloundecanone	C <sub>11</sub> H <sub>20</sub> O	168.28	-	84-85 / 2[7]	IR (neat): 1700 cm <sup>-1</sup> ; <sup>1</sup> H NMR (CDCl <sub>3</sub> ): δ 1.3–2.1 (m, 16H), 2.4–2.7 (m, 4H)[7]
Cyclodecanone	C <sub>10</sub> H <sub>18</sub> O	154.25	77 (from Cycloundecanone)[7]	94-98 / 10[8]	-

## Ring Expansion of Cycloundecanone via Tiffeneau-Demjanov Rearrangement

Application Note: The Tiffeneau-Demjanov rearrangement is a classic and reliable method for the one-carbon ring expansion of cyclic ketones.[9][10] This reaction transforms **cycloundecanone** into cyclododecanone. The process begins with the conversion of the ketone to a 1-aminomethyl-cycloalkanol, which is then treated with nitrous acid (generated in situ from sodium nitrite and acid).[9][11] The resulting diazotization of the primary amine leads to the formation of an unstable diazonium salt, which eliminates nitrogen gas to form a primary carbocation. A subsequent 1,2-alkyl shift from the ring expands the ring by one carbon, yielding the homologous ketone after tautomerization.[12]

Reaction Mechanism:



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Caption: General workflow for Tiffeneau-Demjanov ring expansion.

## Experimental Protocol: Synthesis of Cyclododecanone (Representative)

This protocol outlines a general, two-stage procedure for the Tiffeneau-Demjanov ring expansion of **cycloundecanone**.

### Step A: Synthesis of 1-(Aminomethyl)cycloundecanol

- **Cyanohydrin Formation:** To a stirred solution of **cycloundecanone** (1.0 eq) in a suitable solvent (e.g., ethanol/water), add potassium cyanide (1.2 eq). Cool the mixture to 0-5 °C and slowly add a mineral acid (e.g., HCl) to maintain a slightly acidic pH. Stir for several hours until the ketone is consumed (monitored by TLC).
- **Work up** by extracting the cyanohydrin into ether, washing with brine, and drying over anhydrous sodium sulfate.
- **Reduction:** Prepare a suspension of lithium aluminum hydride (LiAlH<sub>4</sub>) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N<sub>2</sub> or Ar).
- Cool the LiAlH<sub>4</sub> suspension to 0 °C and slowly add a solution of the crude cyanohydrin in THF.
- After the addition, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours to ensure complete reduction of the nitrile.
- Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% NaOH solution, and then more water (Fieser workup).
- Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.
- Concentrate the filtrate under reduced pressure to yield the crude 1-(aminomethyl)cycloundecanol.

### Step B: Rearrangement to Cyclododecanone

- Dissolve the crude amino alcohol from Step A in an aqueous solution of acetic acid or dilute HCl.

- Cool the solution to 0-5 °C in an ice-salt bath.
- Slowly add a solution of sodium nitrite ( $\text{NaNO}_2$ ) (1.5 eq) in water dropwise, ensuring the temperature remains below 5 °C. Vigorous gas ( $\text{N}_2$ ) evolution will be observed.
- After the addition is complete, continue stirring at 0-5 °C for 1 hour, then allow the mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
- Extract the product with diethyl ether or pentane (3x).
- Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
- Concentrate the solvent under reduced pressure and purify the resulting crude cyclododecanone by vacuum distillation or column chromatography.

## Data Presentation

Compound	Molecular Formula	Molecular Weight (g/mol)	Typical Yield (%)	Boiling Point (°C/Torr)	Notes
Cyclododecanone	$\text{C}_{12}\text{H}_{22}\text{O}$	182.31	60-80	108-110 / 12	Yields can vary based on substrate and reaction conditions. <sup>[9]</sup>

## Applications in Drug Development and Materials Science

The products of these ring transformation reactions, particularly cyclododecanone, are of significant industrial and potential pharmaceutical importance.

- Polymer Synthesis: Cyclododecanone is a critical intermediate in the industrial synthesis of laurolactam and dodecanedioic acid, which are the monomers for Nylon-12 and Nylon-6,12,

respectively.[3] These polyamides have widespread applications as engineering plastics, films, and fibers.

- **Pharmaceutical Scaffolds:** While **cycloundecanone** itself is a subject of conformational studies, its derivatives and the products of its rearrangement serve as scaffolds for medicinal chemistry.[1] The ability to controllably alter ring size allows for the systematic exploration of structure-activity relationships. Cyclic ketones are versatile intermediates in the synthesis of various pharmaceutical compounds, including anti-inflammatory drugs and analgesics.[2] The cyclopentenone moiety, accessible via ring contraction, is a recognized pharmacophore in anticancer drug design.[13] The strategic modification of medium and large rings is a key tactic in developing novel therapeutic agents.

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